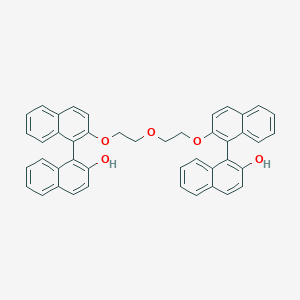![molecular formula C27H22N2OS B287879 N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide](/img/structure/B287879.png)
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation.
作用機序
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide acts as a small molecule inhibitor by binding to the active site of target proteins. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes. By inhibiting these enzymes, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can regulate various cellular processes, such as gene expression, protein degradation, and cell cycle progression.
Biochemical and Physiological Effects:
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to regulate the expression of various genes involved in cellular processes, such as DNA repair, cell cycle progression, and apoptosis.
実験室実験の利点と制限
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary before using N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide in in vivo studies.
将来の方向性
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, such as cancer and inflammation. It can also be used as a tool for studying cellular processes, such as gene expression and protein degradation. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be modified to improve its potency and selectivity, making it a more effective inhibitor for target proteins. Finally, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be used in combination with other drugs to improve its therapeutic efficacy and reduce potential side effects.
合成法
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-(phenylsulfanyl)-1H-indole-2-carbaldehyde, followed by reduction and acetylation. The final product is obtained in good yield and high purity, making it suitable for use in scientific research.
科学的研究の応用
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide |
|---|---|
分子式 |
C27H22N2OS |
分子量 |
422.5 g/mol |
IUPAC名 |
N-naphthalen-1-yl-N-[(3-phenylsulfanyl-1H-indol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C27H22N2OS/c1-19(30)29(26-17-9-11-20-10-5-6-14-22(20)26)18-25-27(31-21-12-3-2-4-13-21)23-15-7-8-16-24(23)28-25/h2-17,28H,18H2,1H3 |
InChIキー |
MJAAHPJRUORIHK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)


![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)



![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
![2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)
![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)

![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)